molecular formula C17H11N3O2S B7131175 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B7131175
M. Wt: 321.4 g/mol
InChI Key: QIAXFVJHKGLLDV-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a benzothiophene ring, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-(4-oxo-3H-quinazolin-6-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-16-12-8-11(5-6-13(12)18-9-19-16)20-17(22)15-7-10-3-1-2-4-14(10)23-15/h1-9H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXFVJHKGLLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC4=C(C=C3)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to yield 6-amino-3(H)-quinazolin-4-one . The amino group is then acylated with 1-benzothiophene-2-carboxylic acid chloride under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinazolinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents (for nitration), reducing agents like SnCl2·2H2O (for reduction), and acylating agents (for acylation reactions). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further modified to enhance their biological activity or chemical stability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, the benzothiophene ring may interact with cellular receptors, modulating signal transduction pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of the quinazolinone and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.

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